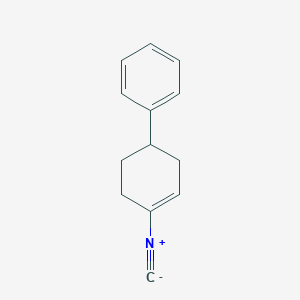
(4-Isocyano-cyclohex-3-enyl)-benzene
Cat. No. B142471
Key on ui cas rn:
128798-39-0
M. Wt: 183.25 g/mol
InChI Key: MELZBCMFFALINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06914160B1
Procedure details


Potassium tert-butoxide (34.3 g, 306 mmol) was added portionwise to a solution of 4-phenyl-1-formamidocyclohexene (13.6 g, 68 mmol) (Biiorg. Med. Chem; 8; 6; 2000; 1343) in tert-butanol (150 ml), and the mixture stirred for 2 hours, with sufficient heating to ensure solution. Phosphorous oxychloride (7.82 g, 51 mmol) was added dropwise, with cooling of the reaction vessel, and once additon was complete, the reaction was stirred at room temperature for 24 hours. TLC analysis showed starting material remaining, so additional potassium tert-butoxide (3.8 g, 34 mmol) and phosphorous oxychloride (1.57 ml, 17 mmol) were added, and the reaction stirred for a further 45 minutes. The mixture was concentrated under reduced pressure, the residue poured into brine (500 ml) and extracted with dichloromethane (100 ml, 3×50 ml). The combined organic solutions were washed with water (100 ml), brine (200 ml), dried (Na2SO4) and evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel using hexane:ethyl acetate (90:10) as eluant to afford the title compound, 5.8 g.






Name
Identifiers


|
REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[C:7]1([CH:13]2[CH2:18][CH2:17][C:16]([NH:19][CH:20]=O)=[CH:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.P(Cl)(Cl)(Cl)=O>C(O)(C)(C)C>[N+:19]([C:16]1[CH2:17][CH2:18][CH:13]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:14][CH:15]=1)#[C-:20] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
34.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1CC=C(CC1)NC=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
7.82 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
1.57 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with sufficient heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling of the reaction vessel, and once additon
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at room temperature for 24 hours
|
|
Duration
|
24 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred for a further 45 minutes
|
|
Duration
|
45 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue poured into brine (500 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (100 ml, 3×50 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic solutions were washed with water (100 ml), brine (200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography on silica gel
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
